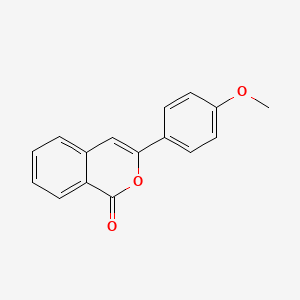![molecular formula C27H28N2O2S B11639879 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B11639879.png)
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-bencil-3-(fenilsulfánil)-1H-indol-2-il]-N-(1-hidroxi-2-metilpropan-2-il)acetamida es un compuesto orgánico complejo que presenta una estructura única que combina un núcleo de indol con grupos bencilo y fenilsulfánil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[1-bencil-3-(fenilsulfánil)-1H-indol-2-il]-N-(1-hidroxi-2-metilpropan-2-il)acetamida generalmente implica reacciones orgánicas de varios pasos. Un enfoque común comienza con la preparación del núcleo de indol, seguido de la introducción de los grupos bencilo y fenilsulfánil mediante reacciones de sustitución nucleofílica. El paso final implica la acilación del nitrógeno del indol con N-(1-hidroxi-2-metilpropan-2-il)acetamida en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El proceso también puede implicar pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[1-bencil-3-(fenilsulfánil)-1H-indol-2-il]-N-(1-hidroxi-2-metilpropan-2-il)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo fenilsulfánil se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para eliminar el grupo fenilsulfánil o para modificar el núcleo de indol.
Sustitución: Los grupos bencilo y fenilsulfánil se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos nucleofílicos como haluros de alquilo o haluros de arilo en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo fenilsulfánil puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el núcleo de indol.
Aplicaciones Científicas De Investigación
2-[1-bencil-3-(fenilsulfánil)-1H-indol-2-il]-N-(1-hidroxi-2-metilpropan-2-il)acetamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-[1-bencil-3-(fenilsulfánil)-1H-indol-2-il]-N-(1-hidroxi-2-metilpropan-2-il)acetamida implica su interacción con objetivos moleculares específicos. El núcleo de indol puede interactuar con varias enzimas y receptores, mientras que los grupos bencilo y fenilsulfánil pueden modular la actividad del compuesto. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-[1-bencil-3-(fenilsulfánil)-1H-indol-2-il]-N-(1-hidroxi-2-metilpropan-2-il)acetamida: comparte similitudes con otros derivados del indol, como:
Unicidad
La singularidad de 2-[1-bencil-3-(fenilsulfánil)-1H-indol-2-il]-N-(1-hidroxi-2-metilpropan-2-il)acetamida radica en su combinación específica de grupos funcionales, que pueden conferir propiedades y actividades únicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C27H28N2O2S |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
2-(1-benzyl-3-phenylsulfanylindol-2-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C27H28N2O2S/c1-27(2,19-30)28-25(31)17-24-26(32-21-13-7-4-8-14-21)22-15-9-10-16-23(22)29(24)18-20-11-5-3-6-12-20/h3-16,30H,17-19H2,1-2H3,(H,28,31) |
Clave InChI |
KPVNUOWWAHVTRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)

![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
